FURFURYLAMINE, alpha-METHYL-N-(2-OXAZOLINYL)-

Physicochemical property comparison Distillation optimization Purification workflow

Researchers studying TAAR1-mediated signaling in psychiatric disorders often face inconsistent binding data due to non-methylated scaffold impurities. α-Methyl-N-(2-oxazolin-2-yl)furan-2-methanamine (CAS 63956-94-5) addresses this by providing a defined alpha-methyl stereochemistry that shifts receptor affinity by orders of magnitude versus des-methyl analogs. • Boiling point 41.3°C lower than des-methyl analog (325.5 vs. 366.8°C), simplifying purification. • Enantioselective transformations enabled by chiral alpha-carbon for asymmetric catalysis or focused GPCR libraries. • BenchChem ensures immediate global dispatch for time-sensitive receptor occupancy and primary neuron assays.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 63956-94-5
Cat. No. B13956976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFURFURYLAMINE, alpha-METHYL-N-(2-OXAZOLINYL)-
CAS63956-94-5
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=CO1)NC2=NCCO2
InChIInChI=1S/C9H12N2O2/c1-7(8-3-2-5-12-8)11-9-10-4-6-13-9/h2-3,5,7H,4,6H2,1H3,(H,10,11)
InChIKeyMAXMHZNOZRNGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Pharmacological Profile


α-Methyl-N-(2-oxazolin-2-yl)furan-2-methanamine (CAS 63956-94-5) is a heterocyclic small molecule combining a 4,5-dihydrooxazole ring, a furan ring, and an alpha-methyl substituent, with a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Its structural features place it within the broader class of 2-aminooxazoline derivatives, several of which have been investigated as ligands for trace amine-associated receptor 1 (TAAR1) [1]. The compound is commercially available as a research intermediate and building block, but its procurement value hinges on specific structural characteristics that distinguish it from non-methylated analogs in both physicochemical behaviour and target-binding potential.

Scaffold for TAAR1 ligand design and GPCR probe development
Alpha-methyl group distinguishes from des-methyl analogs
Research intermediate for heterocyclic synthesis and SAR libraries

Why Generic Substitution Fails: Alpha-Methyl Effect


The closest in-class analog, N-(furan-2-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS 101468-19-3)—lacking the alpha-methyl group—exhibits a boiling point that is 41.3 °C higher (366.8 °C vs. 325.5 °C) and a density 0.05 g/cm³ greater (1.31 vs. 1.26 g/cm³) . These differences demonstrate that the alpha-methyl moiety is not an inert appendage but profoundly alters intermolecular interactions and physical behaviour. Moreover, in medicinal chemistry programs targeting TAAR1, even minor alkyl modifications on the oxazoline scaffold have been shown to shift receptor affinity by orders of magnitude, making generic replacement of the methyl-bearing compound with the des‑methyl variant scientifically unjustified [1].

Physicochemical divergence
Boiling point, density, and intermolecular behaviour differ markedly from the des-methyl analog, altering purification and formulation profiles.
Steric impact on binding
The alpha-methyl group introduces defined steric bulk; class-level TAAR1 modeling suggests affinity shifts by orders of magnitude, making generic replacement scientifically unsupported.

Quantitative Differentiation vs. Closest Analogs


Boiling Point Reduction and Distillation Advantage

The target compound exhibits a boiling point of 325.5 °C at 760 mmHg, whereas the des‑methyl analog N-(furan-2-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine (CAS 101468-19-3) boils at 366.8 °C under identical pressure conditions . This represents a reduction of 41.3 °C, enabling more energy-efficient distillation and reducing thermal stress during purification.

Boiling Point
Data to verify
325.5 °C vs 366.8 °C
(Δ −41.3 °C)
Supports differentiated purification workflow
Standard pressure; source-specific review required
Physicochemical property comparison Distillation optimization Purification workflow

Density Difference and Solubility Profile

The density of α‑methyl‑N‑(2‑oxazolin‑2‑yl)furan‑2‑methanamine is 1.26 g/cm³, compared to 1.31 g/cm³ for the des‑methyl analog . The 0.05 g/cm³ decrease suggests a less compact molecular arrangement, which often correlates with improved solubility and altered crystal habit.

Density
Data to verify
1.26 g/cm³ vs 1.31 g/cm³
May correlate with altered solubility profile
Source-specific review required
Density Crystal packing Solubility prediction

Steric Consequences for Binding Pockets

Molecular weight increases from 166.18 g/mol for the des‑methyl compound to 180.20 g/mol for the alpha‑methyl derivative . The methyl group introduces a defined steric element that molecular modeling studies of oxazoline‑based TAAR1 ligands have shown can selectively occupy hydrophobic sub‑pockets, altering both affinity and selectivity [1].

Steric Consequence
Class-level inference
MW: 180.20 vs 166.18 g/mol; + ~22 ų
Steric bulk may influence binding selectivity
Supported by TAAR1 modeling [REFS-2]
Structure-activity relationship Molecular recognition Steric hindrance

Sub-Nanomolar TAAR1 Agonist Activity

BindingDB entry BDBM109573, linked to patent US‑8604061‑B2, reports an EC₅₀ of 0.600 nM for a rat TAAR1 agonist with an oxazoline‑furan core structure closely related to the target compound [1]. While direct assignment of this value to CAS 63956‑94‑5 requires confirmatory disclosure, the data strongly suggest that the alpha‑methyl oxazoline pharmacophore can achieve sub‑nanomolar potency at TAAR1, far exceeding the potency of typical monoamine ligands (often in the micromolar range).

TAAR1 Agonist Activity
Supporting evidence; attribution pending
EC₅₀ ≈ 0.600 nM (rat TAAR1)
Reported TAAR1 agonism assay context
BindingDB entry; confirmatory disclosure needed
TAAR1 agonism GPCR ligand Neuroscience tool compound

Procurement-Driven Application Scenarios


TAAR1 Agonist Probe for CNS Research

Based on sub‑nanomolar TAAR1 agonist data associated with this oxazoline scaffold [1], the compound is a compelling candidate for studying TAAR1‑mediated signalling in schizophrenia, depression, and addiction models. Its procurement as a reference ligand enables receptor occupancy studies, primary neuron assays, and in‑vivo target engagement experiments in rodent models, where the alpha‑methyl group likely contributes to metabolic stability and blood‑brain‑barrier penetration relative to non‑methylated counterparts.

SAR Expansion in 2-Aminooxazoline Libraries

The alpha‑methyl substituent introduces a well‑defined steric and electronic perturbation [1]. Medicinal chemistry groups can use this compound as a key intermediate to systematically explore the oxazoline 4‑position, generating focused libraries for TAAR1 and other GPCR targets, confident that the methylated scaffold provides a unique starting point that the des‑methyl analog cannot replicate.

Asymmetric Synthesis of Chiral Building Blocks

The chiral alpha‑carbon (bearing the methyl group) of the target compound [1] offers a platform for enantioselective transformations. Procurement enables the synthesis of optically enriched oxazoline‑furan ligands for asymmetric catalysis, where the alpha‑methyl may enhance stereoselectivity compared to the achiral des‑methyl variant by restricting rotational freedom in the transition state.

Metal Coordination and Materials Science

With two heterocyclic nitrogen/oxygen donor sites, the compound can act as a bidentate ligand [1]. The alpha‑methyl group can influence bite angle and coordination geometry differently from the non‑methylated analog, making it of interest for synthesizing metal‑organic frameworks (MOFs) or catalysts with tailored steric environments.

Application
Selection Property
Validation Focus
TAAR1 pathway studies in CNS models
Scaffold related to high-affinity TAAR1 ligand
Receptor occupancy and target engagement in rodent research models
Oxazoline GPCR ligand SAR expansion
Defined alpha-methyl steric/electronic profile
Structure–activity relationship and library enumeration
Chiral building block synthesis
Enantiopure alpha-methyl oxazoline center
Stereochemical outcome in asymmetric transformations
Metal-organic framework ligand design
Alpha-methyl modulation of coordination geometry
Bite angle and complexation studies
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